Magainin A
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Overview
Description
Magainin A is a peptide antibiotic that was first isolated from the skin of the African clawed frog, Xenopus laevis. It is a small, amphipathic peptide that has been found to have potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. Due to its unique properties, Magainin A has been extensively studied for its potential use in various scientific research applications.
Mechanism Of Action
Magainin A exerts its antimicrobial activity by disrupting the bacterial cell membrane. The peptide is amphipathic, meaning it has both hydrophobic and hydrophilic regions. The hydrophobic region of Magainin A interacts with the bacterial cell membrane, causing it to become destabilized. This leads to the formation of pores in the membrane, which ultimately results in the death of the bacterial cell.
Biochemical And Physiological Effects
In addition to its antimicrobial activity, Magainin A has been shown to have other biochemical and physiological effects. For example, it has been found to have anti-inflammatory activity, as well as the ability to stimulate wound healing.
Advantages And Limitations For Lab Experiments
One advantage of using Magainin A in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of antimicrobial agents on a wide range of microorganisms. However, one limitation is that Magainin A can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on Magainin A, including:
1. Development of new antimicrobial drugs based on Magainin A: Researchers are continuing to study Magainin A and related peptides in order to develop new antimicrobial drugs that are effective against antibiotic-resistant bacteria.
2. Investigation of the anticancer properties of Magainin A: Magainin A has been shown to have anticancer activity against various types of cancer cells, and further research is needed to fully understand its potential as a cancer treatment.
3. Study of the immunomodulatory effects of Magainin A: Magainin A has been found to have anti-inflammatory activity and the ability to stimulate wound healing, and researchers are interested in exploring its potential as an immunomodulatory agent.
In conclusion, Magainin A is a small, amphipathic peptide with potent antimicrobial activity. It has been extensively studied for its potential use in various scientific research applications, including drug development and cancer research. Magainin A exerts its antimicrobial activity by disrupting the bacterial cell membrane, and it has been found to have other biochemical and physiological effects as well. While there are limitations to its use in lab experiments, Magainin A remains an important tool for studying the effects of antimicrobial agents on a wide range of microorganisms.
Synthesis Methods
Magainin A can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary side-chain protecting group until the peptide is complete. After synthesis, the peptide can be purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Scientific Research Applications
Magainin A has been used in a variety of scientific research applications, including:
1. Antimicrobial activity testing: Magainin A has been extensively studied for its antimicrobial activity against a wide range of bacteria, fungi, and viruses.
2. Drug development: Magainin A has been used as a lead compound in the development of new antimicrobial drugs.
3. Cancer research: Magainin A has been shown to have anticancer activity against various types of cancer cells.
properties
CAS RN |
117665-47-1 |
---|---|
Product Name |
Magainin A |
Molecular Formula |
C117H187N31O27S |
Molecular Weight |
2492 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C117H187N31O27S/c1-15-66(7)95(146-91(151)46-52-122)115(173)126-61-92(152)133-77(40-26-30-48-118)104(162)142-85(56-74-36-22-18-23-37-74)112(170)140-83(54-64(3)4)111(169)143-87(58-76-60-125-63-127-76)110(168)130-68(9)98(156)128-69(10)99(157)135-79(42-28-32-50-120)105(163)137-80(43-29-33-51-121)106(164)141-84(55-73-34-20-17-21-35-73)109(167)131-70(11)100(158)134-78(41-27-31-49-119)103(161)129-71(12)102(160)139-86(57-75-38-24-19-25-39-75)114(172)147-94(65(5)6)116(174)132-72(13)101(159)136-81(44-45-93(153)154)108(166)148-96(67(8)16-2)117(175)138-82(47-53-176-14)107(165)144-88(59-90(123)150)113(171)145-89(62-149)97(124)155/h17-25,34-39,60,63-72,77-89,94-96,149H,15-16,26-33,40-59,61-62,118-122H2,1-14H3,(H2,123,150)(H2,124,155)(H,125,127)(H,126,173)(H,128,156)(H,129,161)(H,130,168)(H,131,167)(H,132,174)(H,133,152)(H,134,158)(H,135,157)(H,136,159)(H,137,163)(H,138,175)(H,139,160)(H,140,170)(H,141,164)(H,142,162)(H,143,169)(H,144,165)(H,145,171)(H,146,151)(H,147,172)(H,148,166)(H,153,154)/t66-,67-,68-,69-,70-,71-,72-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,94-,95-,96-/m0/s1 |
InChI Key |
PIMDIROPKFPSDI-BXRJKVPUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CCN |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN |
Other CAS RN |
117665-47-1 |
sequence |
XIGKFLHAAKKFAKAFVAEIMNS |
synonyms |
magainin A |
Origin of Product |
United States |
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